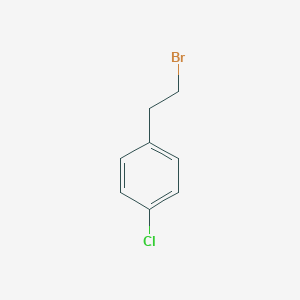

1-(2-Bromoethyl)-4-chlorobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromoethyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFMYKFAUNCQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215635 | |

| Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6529-53-9 | |

| Record name | 1-(2-Bromoethyl)-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6529-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006529539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 1 2 Bromoethyl 4 Chlorobenzene

Precursor Selection and Preparation Strategies

The choice of starting material is a critical first step in the efficient synthesis of 1-(2-bromoethyl)-4-chlorobenzene. The most common precursor is 4-chlorophenethyl alcohol, which can be prepared through various routes.

Synthesis from 4-chlorophenethyl alcohol derivatives

4-Chlorophenethyl alcohol serves as a direct precursor to the target compound. google.comchemicalbook.com Its synthesis can be achieved through the reduction of 4-chlorophenylacetic acid or its esters. google.comchemicalbook.com One patented process describes the preparation of 4-chlorophenylethanol from 4-chloroacetophenone via the Willgerodt-Kindler reaction to form 4-chlorophenylacetic acid, which is then reduced using sodium borohydride (B1222165) in the presence of iodine. google.com This method is noted for its use of relatively inexpensive starting materials and simpler work-up procedures. google.com

Another approach involves the Grignard reaction. A synthesis method for p-chlorophenethyl alcohol has been developed where paradichlorobenzene reacts with magnesium to form a Grignard reagent, which then undergoes an addition reaction with ethylene (B1197577) oxide to yield the desired alcohol. nus.edu.sg

Alternative Benzene (B151609) Ring Functionalization Approaches

While the use of 4-chlorophenethyl alcohol is prevalent, alternative strategies can involve introducing the chloro and ethyl groups onto the benzene ring through different synthetic sequences. For instance, Friedel-Crafts alkylation of chlorobenzene (B131634) with a suitable two-carbon electrophile could be envisioned, although controlling polysubstitution and isomerization can be challenging.

Another potential route could start from a different substituted benzene derivative, where the functional groups are manipulated to arrive at the desired this compound structure. However, these routes are often more complex and less direct than those starting from pre-functionalized precursors like 4-chlorophenethyl alcohol.

Halogenation Techniques and Optimization

The conversion of the hydroxyl group of 4-chlorophenethyl alcohol to a bromine atom is the key transformation in the synthesis of this compound. Various brominating agents and reaction conditions are employed to achieve this efficiently.

Bromination Reactions: Direct and Indirect Methods

The direct conversion of alcohols to alkyl bromides can be achieved using several reagents. organic-chemistry.org Phosphorus tribromide (PBr₃) is a classic and effective reagent for this transformation, typically proceeding via an Sₙ2 mechanism. libretexts.orgcommonorganicchemistry.com Thionyl bromide (SOBr₂) can also be used, though it is more reactive and less common than its chloride counterpart. commonorganicchemistry.com The Appel reaction, utilizing triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is another method that proceeds with inversion of stereochemistry. organic-chemistry.orgcommonorganicchemistry.com

Indirect methods involve the conversion of the alcohol to a better leaving group, such as a tosylate, which is then displaced by a bromide ion. acs.org This two-step process can be advantageous in certain situations, particularly for sensitive substrates. A one-pot halogenation has also been developed where an alcohol is first converted to a mesylate intermediate, which is then reacted with a Grignard reagent acting as a halide source. acs.orgresearchgate.net

Table 1: Common Brominating Agents for Alcohols

| Reagent | Mechanism | Key Features |

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Common, results in inversion of stereochemistry. commonorganicchemistry.com |

| Thionyl Bromide (SOBr₂) | Sₙ2-like | More reactive than SOCl₂, not compatible with pyridine. commonorganicchemistry.com |

| Appel Reaction (PPh₃/CBr₄) | Sₙ2 | Mild conditions, inversion of stereochemistry. organic-chemistry.orgcommonorganicchemistry.com |

| Hydrogen Bromide (HBr) | Sₙ1 or Sₙ2 | Reactivity order: 3° > 2° > 1° alcohols. libretexts.org |

| Mesylate/Tosylate then NaBr | Sₙ2 | Two-step process, good for sensitive substrates. acs.org |

Regioselectivity and Stereoselectivity in Bromination of Aromatic Systems

In the context of synthesizing this compound, the primary concern for regioselectivity lies in the potential for electrophilic aromatic substitution on the benzene ring if harsh brominating conditions are used. The chloro- and ethyl- groups are ortho, para-directing. rsc.orgnih.govlibretexts.org However, the conversion of the alcohol to the bromide primarily involves nucleophilic substitution at the ethyl side chain, and direct bromination of the aromatic ring is generally not the intended reaction pathway.

The stereochemistry of the bromination at the ethyl group is typically Sₙ2, resulting in an inversion of configuration if a chiral starting alcohol were used. However, since 4-chlorophenethyl alcohol is achiral, this is not a factor in the synthesis of this compound.

Minimization of Side Product Formation (e.g., 4-chlorostyrene) through Temperature Control

A significant side reaction during the synthesis of this compound is the elimination of HBr to form 4-chlorostyrene (B41422). google.com This elimination is favored by higher temperatures and the use of strong, bulky bases. msu.edulumenlearning.com The E2 elimination mechanism, which is a bimolecular process, competes with the Sₙ2 substitution reaction. msu.edumasterorganicchemistry.com

To minimize the formation of 4-chlorostyrene, the reaction temperature should be carefully controlled. Lower temperatures generally favor the Sₙ2 substitution over the E2 elimination. masterorganicchemistry.com The choice of base, if any is used in the work-up or as part of the reaction conditions, is also crucial. Weaker, less sterically hindered bases are less likely to promote elimination. msu.edu For instance, using a hindered base like potassium tert-butoxide is known to favor elimination. msu.edulumenlearning.com Therefore, reaction conditions are optimized to favor the desired nucleophilic substitution pathway. A continuous process for the synthesis of 4-chlorostyrene from 4-chlorophenylethanol via gas-solid phase catalytic dehydration highlights the conditions that can be manipulated to favor elimination when that is the desired product. google.com

Specific Synthetic Pathways

The synthesis of this compound can be approached through several distinct chemical transformations. This section will explore some of the most relevant methods, including classical electrophilic aromatic substitution and analogous condensation reactions.

Friedel-Crafts Alkylation with Ethylene Dibromide and 4-Chlorobenzene

A primary and well-established method for synthesizing this compound is the Friedel-Crafts alkylation of chlorobenzene with 1,2-dibromoethane (B42909) (ethylene dibromide). vedantu.comchemguide.co.uk This electrophilic aromatic substitution reaction involves the introduction of a 2-bromoethyl group onto the chlorobenzene ring. vedantu.com

The Friedel-Crafts alkylation is catalyzed by Lewis acids, with aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) being the most common choices. vedantu.commt.com These catalysts function by generating a carbocation or a carbocation-like complex from the alkyl halide, which then acts as the electrophile. mt.compw.live The reactivity of the alkyl halide and the choice of catalyst are crucial for the success of the reaction. For less reactive halides, a more active catalyst like AlCl₃ is typically employed. pw.live

The substrate, chlorobenzene, possesses a deactivating chloro group which is an ortho, para-directing group. youtube.comyoutube.com This means that the incoming 2-bromoethyl group will predominantly add to the positions ortho and para to the chlorine atom. youtube.com Due to steric hindrance, the para-substituted product, this compound, is generally the major isomer formed. youtube.com However, the presence of the deactivating group can also retard the reaction and may require harsher reaction conditions. pw.live It is important to note that strongly deactivated aromatic rings, such as those with nitro groups, are generally unsuitable for Friedel-Crafts alkylation. quora.com

Table 1: Common Catalysts for Friedel-Crafts Alkylation

| Catalyst | Formula | Relative Activity |

|---|---|---|

| Aluminum Bromide | AlBr₃ | Very High |

| Aluminum Chloride | AlCl₃ | High |

| Ferric Chloride | FeCl₃ | Moderate |

| Antimony Pentachloride | SbCl₅ | Moderate |

| Stannic Chloride | SnCl₄ | Low |

| Boron Trifluoride | BF₃ | Very Low |

This table is a generalized representation of relative catalyst activities.

The Friedel-Crafts alkylation of chlorobenzene with ethylene dibromide is typically carried out under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst. askiitians.com The reaction often involves mixing the aromatic substrate with the alkyl halide in the presence of the catalyst, sometimes in a suitable solvent. pw.live

One of the challenges in Friedel-Crafts alkylation is the potential for polyalkylation, where the product, being more reactive than the starting material, undergoes further alkylation. pw.livelibretexts.org To minimize this, an excess of the aromatic compound is often used. pw.live Another potential issue is the rearrangement of the carbocation intermediate, which can lead to a mixture of products. pw.livemasterorganicchemistry.com However, in the case of the 2-bromoethyl cation, rearrangement is less of a concern compared to longer-chain alkyl halides.

Following the reaction, the mixture is typically quenched, for instance, with water or a dilute acid, to deactivate the catalyst. The organic product is then extracted using a suitable solvent. Purification of this compound from the reaction mixture, which may contain unreacted starting materials and isomeric byproducts, is often achieved through techniques like distillation or chromatography.

Synthesis via Hydroxyaldehyde Condensation (Analogous Reactions)

While not a direct synthesis of this compound, analogous reactions involving the condensation of hydroxyaldehydes provide insights into alternative C-C bond-forming strategies. For instance, the reaction of indole-3-carboxaldehyde (B46971) with 3-aroylpropanoic acids using a cyclodehydrating agent demonstrates a method for creating complex heterocyclic structures. researchgate.net Although this specific example does not yield the target compound, the principles of condensation and cyclization could potentially be adapted. A hypothetical route might involve the condensation of a suitably protected 4-chlorobenzaldehyde (B46862) derivative with a two-carbon unit, followed by functional group transformations to introduce the bromoethyl group. However, this remains a speculative pathway requiring significant synthetic development.

One-Pot Enantioselective Synthesis Strategies

The development of one-pot, multicomponent reactions represents a significant advancement in synthetic efficiency. amanote.com While a specific one-pot enantioselective synthesis for this compound is not prominently documented, related methodologies for creating complex chiral molecules exist. nih.govresearchgate.net For example, enantioselective tandem syntheses have been developed to form multiple carbon-carbon bonds and set several stereocenters with high selectivity. nih.govresearchgate.net These reactions often employ chiral catalysts, such as those based on copper or gold, in combination with specific ligands. researchgate.netnih.gov

A theoretical one-pot enantioselective approach to a chiral analog of this compound could involve the asymmetric addition of a nucleophile to a prochiral precursor derived from 4-chlorobenzene. This would necessitate the design of a specific chiral catalyst system capable of controlling the stereochemical outcome of the reaction.

Reaction Scalability and Process Intensification

The industrial production of chemicals like this compound necessitates consideration of reaction scalability and process intensification. The classic Friedel-Crafts alkylation, while effective at the lab scale, presents challenges for large-scale production. These include the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acid catalysts like AlCl₃, which also generate significant amounts of acidic waste.

Process intensification strategies aim to develop more sustainable and efficient manufacturing processes. For Friedel-Crafts type reactions, this could involve the use of solid acid catalysts or supported catalysts that are more easily separated from the reaction mixture and can be recycled. The development of continuous flow reactors could also offer better control over reaction parameters, improve safety, and potentially increase yield and purity, thus simplifying downstream processing. Research into these areas is ongoing and crucial for the environmentally and economically viable production of this compound and related compounds.

Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers a paradigm shift from the limitations of batch processing. For the synthesis of this compound, the most industrially viable route adaptable to flow chemistry is the conversion of a precursor alcohol, 2-(4-chlorophenyl)ethanol (B160499), via a nucleophilic substitution reaction with hydrogen bromide (HBr).

The reaction proceeds through the protonation of the alcohol's hydroxyl group by the strong acid (HBr), forming a good leaving group (water). masterorganicchemistry.comchemistrysteps.com Subsequently, the bromide ion acts as a nucleophile, attacking the primary carbon in an SN2-type mechanism to yield the final product. masterorganicchemistry.com

Adapting this transformation to a continuous process involves the constant feeding of reactants into a heated reactor system. A patented method for the continuous production of lower alkyl halides from alcohols and HX provides a robust framework for this synthesis. google.com In such a setup, 2-(4-chlorophenyl)ethanol and hydrogen bromide (as an aqueous solution or gas) are continuously fed into a reactor containing aqueous HBr. google.com Key to the efficiency of this process is maintaining a high instantaneous molar ratio of HBr to the alcohol (greater than 3:1) and elevated temperatures (approximately 120-123 °C), which ensures rapid conversion and high yields. google.com

The product, this compound, along with water, is continuously removed from the reactor via distillation. google.com This in-situ product removal shifts the reaction equilibrium towards the product side, maximizing throughput. The distilled stream is then cooled, and the immiscible alkyl halide is separated from the aqueous phase. A portion of the aqueous stream can be recycled back into the distillation column to minimize the loss of volatile HBr. google.com

Flow chemistry is particularly adept at handling gaseous reagents like HBr. thieme-connect.de Introducing HBr as a gas into a flowing stream of the dissolved alcohol allows for precise stoichiometric control, high interfacial surface area for rapid reaction, and enhanced safety compared to handling large volumes in a batch reactor.

Table 1: Conceptual Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Starting Material | 2-(4-chlorophenyl)ethanol | Precursor primary alcohol. |

| Reagent | Hydrogen Bromide (HBr) | Provides the bromide nucleophile and acts as an acid catalyst. manac-inc.co.jpyoutube.com |

| Reactant Ratio | >3:1 (HBr : Alcohol) | A high molar excess of HBr drives the reaction to completion. google.com |

| Reactor Temperature | ~120 - 123 °C | Ensures a high reaction rate for rapid conversion. google.com |

| Process Type | Reactive Distillation | Product is continuously removed as it forms, shifting equilibrium. google.com |

| Productivity | High Throughput | Continuous operation allows for large-scale production without downtime. |

An alternative, though mechanistically distinct, route is the anti-Markovnikov addition of HBr across the double bond of 4-chlorostyrene. pwvas.org This pathway requires the generation of bromine radicals, typically using peroxides or UV light, to direct the bromine atom to the terminal carbon of the ethyl group. youtube.com Continuous flow photochemical reactors would be exceptionally well-suited for this method, as their high surface-area-to-volume ratio ensures uniform and efficient light penetration, a common challenge in scaling up photochemical reactions in batch.

Microreactor Applications in Production

Microreactors represent a specialized form of continuous flow technology, utilizing channels with sub-millimeter dimensions to achieve unparalleled control over reaction conditions. sioc-journal.cn The application of microreactors to the synthesis of this compound from 2-(4-chlorophenyl)ethanol and HBr offers significant process intensification.

The primary advantage of microreactors is their exceptionally high surface-area-to-volume ratio. This characteristic leads to extremely efficient heat transfer, allowing the significant heat generated during the exothermic bromination of the alcohol to be dissipated almost instantaneously. This precise temperature control prevents the formation of thermal hotspots, which in batch reactors can lead to side reactions (like elimination to form 4-chlorostyrene) and reduced product selectivity.

Furthermore, mass transfer in microreactors is dramatically enhanced. When using gaseous HBr and a liquid solution of the alcohol, the small channel dimensions create a large interfacial area between the gas and liquid phases, leading to rapid dissolution of HBr and a significantly accelerated reaction rate. thieme-connect.de Residence times can often be reduced from hours in a batch process to mere minutes or even seconds in a microreactor, while still achieving high conversion rates.

Safety is another critical benefit. The small internal volume of a microreactor means that at any given moment, only a very small quantity of hazardous material is being processed. This inherently safer design minimizes the risks associated with handling corrosive HBr and mitigates the potential for dangerous thermal runaways. sioc-journal.cn

Table 2: Illustrative Microreactor Parameters for this compound Synthesis

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Reactor Type | Chip or Capillary Microreactor | Provides high surface-area-to-volume ratio. |

| Channel Dimensions | 200 - 1000 µm | Typical dimensions for efficient heat and mass transfer. |

| Flow Rate (Liquid) | 0.1 - 5.0 mL/min | Determines residence time and production rate. |

| Flow Rate (Gas) | 0.5 - 25.0 mL/min | Allows for precise stoichiometric control of HBr. |

| Residence Time | 30 sec - 5 min | Short reaction times are enabled by enhanced transfer phenomena. |

| Temperature | 100 - 140 °C | Precise temperature control prevents byproduct formation. |

| Back Pressure | 5 - 10 bar | Maintains single-phase flow and keeps gaseous reagents in solution. |

Advanced Characterization and Spectroscopic Analysis of 1 2 Bromoethyl 4 Chlorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1H NMR Spectral Analysis for Structural Elucidation

Proton (1H) NMR spectroscopy is instrumental in identifying the structure of 1-(2-bromoethyl)-4-chlorobenzene by revealing the arrangement of hydrogen atoms within the molecule. The spectrum typically displays distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring usually appear as a complex multiplet in the downfield region (around 7.1-7.3 ppm), indicative of their varied electronic environments due to the chlorine and bromoethyl substituents. docbrown.info The protons of the ethyl group, being closer to the electronegative bromine atom, exhibit characteristic shifts. The methylene (B1212753) group adjacent to the bromine (-CH2Br) and the methylene group adjacent to the benzene ring (-ArCH2-) will each produce a triplet, with their coupling providing evidence of their adjacency.

Table 1: Predicted 1H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.28 | d |

| Aromatic-H | ~7.15 | d |

| -CH2-Br | ~3.6 | t |

| Ar-CH2- | ~3.1 | t |

Note: This is a predicted data table. Actual experimental values may vary based on solvent and instrument conditions.

13C NMR Spectral Analysis

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. In the 13C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the bromoethyl group (C-CH2) on the benzene ring will have characteristic chemical shifts. The aromatic carbons typically resonate in the range of 120-140 ppm. docbrown.info The carbon atom bonded to chlorine is expected to be deshielded, appearing at a lower field, while the carbon attached to the ethyl group will also have a specific resonance. The two aliphatic carbons of the ethyl group will appear at a much higher field, with the carbon bonded to the bromine atom being more deshielded than the one attached to the aromatic ring.

Table 2: Predicted 13C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-Cl | ~133 |

| C-CH2 | ~138 |

| Aromatic C-H | ~130, ~129 |

| -CH2-Br | ~33 |

| Ar-CH2- | ~38 |

Note: This is a predicted data table. Actual experimental values may vary based on solvent and instrument conditions.

Advanced NMR Techniques for Stereochemical Assignments

For derivatives of this compound that are chiral, advanced NMR techniques are essential for determining their absolute stereochemistry. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, which is crucial for assigning relative stereochemistry. youtube.com Two-dimensional correlation spectroscopies like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, providing unambiguous assignments of all atoms in the molecule. youtube.comyoutube.com For instance, HSQC connects protons to the carbons they are directly attached to, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the complete molecular structure. youtube.com In cases where stereoisomers are present, chiral derivatizing agents can be employed to create diastereomers, which can then be distinguished by NMR. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

GC-MS for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcogj.com It is widely used to confirm the identity and assess the purity of this compound. The gas chromatogram will show a peak at a specific retention time for the compound, and the mass spectrum of this peak will serve as a molecular fingerprint. The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. csbsju.edu For a compound containing one bromine atom, there will be two peaks of nearly equal intensity separated by two mass units (M+ and M+2). csbsju.edu For a compound with one chlorine atom, the M+2 peak will be approximately one-third the intensity of the M+ peak. csbsju.edu The fragmentation pattern can further confirm the structure, with common fragments arising from the loss of bromine, chlorine, or parts of the ethyl chain. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of this compound and its derivatives. acs.org The precise mass measurement can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C8H8BrCl is 217.9498 Da. nih.gov HRMS can confirm this with a high degree of accuracy, typically within a few parts per million (ppm), providing strong evidence for the compound's identity. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific structural components. The analysis of these bands allows for the unequivocal identification of its functional groups. While a digitized spectrum for this specific compound is not publicly available, its expected absorption frequencies can be predicted based on established group frequency data and spectra of related compounds like chlorobenzene (B131634) and 1-bromo-4-chlorobenzene. nist.govresearchgate.netdocbrown.info

The primary vibrational modes and their expected wavenumber ranges are:

Aromatic C-H Stretching: The vibrations associated with the C-H bonds of the benzene ring typically appear in the region of 3100-3000 cm⁻¹. docbrown.infopressbooks.pub

Aliphatic C-H Stretching: The ethyl group's C-H bonds exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range. lumenlearning.comlibretexts.org

Aromatic C=C Stretching: The stretching vibrations within the benzene ring give rise to several characteristic bands, often of variable intensity, in the 1600-1450 cm⁻¹ region. amazonaws.com

Aliphatic C-H Bending: The scissoring and rocking vibrations of the methylene (-CH₂) groups occur around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively. lumenlearning.com

C-Cl Stretching: The vibration of the carbon-chlorine bond on the aromatic ring is typically observed in the 850-550 cm⁻¹ range. docbrown.infolumenlearning.com

C-Br Stretching: The carbon-bromine bond of the bromoethyl group has a characteristic absorption in the lower frequency region of the spectrum, generally between 690-515 cm⁻¹. lumenlearning.com

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Alkyl C-H | Stretching | 3000 - 2850 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Variable |

| Alkyl CH₂ | Bending (Scissoring) | 1470 - 1450 | Medium |

| Aryl C-Cl | Stretching | 850 - 550 | Strong |

| Alkyl C-Br | Stretching | 690 - 515 | Strong |

X-ray Crystallography and Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular packing. carleton.eduuol.de

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound in the solid state. youtube.com The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. carleton.edu This pattern is directly related to the arrangement of atoms in the crystal lattice, allowing for the calculation of atomic coordinates, from which molecular geometry parameters like bond lengths and angles can be derived. uol.de

For a molecule like this compound, several key intermolecular interactions are expected to govern its crystal packing. Analysis of similar halogenated compounds reveals the prevalence of the following contacts:

H···H Contacts: These are typically the most abundant interactions, arising from the contacts between hydrogen atoms on adjacent molecules. nih.gov In many organic crystals, they account for a significant percentage of the Hirshfeld surface. nih.goviucr.org

C-H···Br and C-H···Cl Contacts: These represent weak hydrogen bonds where a hydrogen atom interacts with an electronegative halogen atom on a neighboring molecule. Red spots on the Hirshfeld surface often indicate these short contacts. nih.govrsc.org

C-H···π Interactions: These occur when a C-H bond points towards the electron-rich π-system of a benzene ring on an adjacent molecule. iucr.orgrsc.org These interactions are identified by characteristic "wings" in the fingerprint plots. acs.org

Halogen···Halogen Interactions (Cl···Cl, Br···Br, Cl···Br): These interactions can also play a role in stabilizing the crystal packing. researchgate.netmdpi.com

The relative contributions of these interactions determine the final supramolecular architecture. For instance, in related brominated and chlorinated compounds, the combined C···H/H···C and X···H/H···X (where X is a halogen) contacts can constitute a major portion of the intermolecular interactions, significantly influencing the crystal's stability and properties. researchgate.netnih.govnih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Similar Halogenated Compounds

| Interaction Type | Approximate Contribution (%) | Significance |

|---|---|---|

| H···H | 30 - 45% | Dominant van der Waals forces contributing to packing efficiency. nih.govnih.gov |

| C···H / H···C | 20 - 30% | Indicates C-H···π interactions and general van der Waals contacts. nih.goviucr.org |

| Br···H / H···Br | 10 - 30% | Highlights the importance of weak C-H···Br hydrogen bonds. nih.gov |

| Cl···H / H···Cl | ~10 - 25% | Highlights the importance of weak C-H···Cl hydrogen bonds. nih.gov |

| C···C | 2 - 15% | Suggests the presence of π-π stacking interactions between aromatic rings. iucr.orgnih.gov |

The process of determining a crystal structure is not always straightforward, and discrepancies can arise. Common errors in published crystallographic data include incorrect space group assignments, mishandling of molecular disorder, or misidentification of atom types. researchgate.net Such errors can lead to inaccurate bond lengths and angles, and a flawed understanding of the intermolecular interactions.

Resolution of these discrepancies requires careful re-evaluation of the diffraction data. Modern crystallographic software includes tools to help identify potential issues, such as missed symmetry, which could indicate an incorrect space group. researchgate.net For example, if a structure is refined in a lower symmetry space group when a higher symmetry is present, it can result in chemically equivalent bonds and angles having statistically different values. Careful examination of the data and refinement process, sometimes aided by computational energy minimization, can help identify the correct crystallographic model and resolve such inconsistencies, ensuring the final structure is both chemically and physically sound. researchgate.net

Elemental Analysis

Elemental analysis is a crucial analytical technique that determines the mass percentages of the elements (carbon, hydrogen, oxygen, nitrogen, halogens, etc.) in a compound. This data is used to verify the empirical and molecular formula of a synthesized compound, serving as a fundamental check of its purity and identity. For this compound, with the molecular formula C₈H₈BrCl, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. nih.govnist.gov

Table 3: Elemental Analysis Data for this compound (C₈H₈BrCl)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 43.78% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.67% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 36.40% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.15% |

| Total | - | - | 219.509 | 100.00% |

Molecular Weight computed by PubChem is 219.50 g/mol. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. DFT calculations for 1-(2-Bromoethyl)-4-chlorobenzene have been instrumental in predicting its reactivity, determining its stable conformations, and corroborating spectroscopic data.

Frontier Molecular Orbital (FMO) theory is a key application of DFT used to predict the reactivity and regioselectivity of chemical reactions. youtube.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most probable sites for nucleophilic and electrophilic attack. youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com

In the case of this compound, the electron-withdrawing nature of the chlorine atom and the bromoethyl group influences the electron density distribution across the aromatic ring. FMO analysis suggests that electrophilic substitution reactions would likely occur at the ortho and meta positions relative to the chloro substituent, guided by the interplay of inductive and resonance effects. The LUMO is expected to be localized over the carbon atoms attached to the halogen substituents, making them susceptible to nucleophilic attack. This type of analysis is crucial for predicting the outcomes of reactions involving this compound. mdpi.comnih.gov

Table 1: Frontier Molecular Orbital (FMO) Properties

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.7 eV |

Note: The values in this table are illustrative and representative of what would be obtained from DFT calculations.

Computational methods allow for the optimization of molecular geometries to find the most stable, lowest-energy structures. sapub.org For this compound, conformational analysis primarily involves the rotation around the C-C single bonds of the ethyl side chain. DFT calculations can map the potential energy surface as a function of the dihedral angle between the benzene (B151609) ring and the bromoethyl group to identify the most stable conformers. wisc.edu The results of such an analysis typically show that staggered conformations are energetically favored over eclipsed ones due to reduced steric hindrance. The global minimum energy conformation corresponds to the most stable arrangement of the molecule in the gas phase. ub.edu

Table 2: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-Br | 1.96 Å |

| Bond Angle | C-C-Br | 110.5° |

| Dihedral Angle | Cl-C-C-C | 90° (gauche) |

Note: These values are representative examples derived from typical DFT geometry optimizations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By computing the harmonic frequencies of the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. researchgate.net Comparing this theoretical spectrum with experimental data from techniques like Fourier Transform Infrared (FT-IR) spectroscopy helps to assign the observed spectral bands to specific molecular vibrations, such as C-H stretching, C-Cl stretching, C-Br stretching, and benzene ring modes. nih.gov The close agreement between calculated and experimental frequencies serves to validate the accuracy of the computed molecular structure. nih.govnist.gov

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Typical Range) |

|---|---|---|

| Aromatic C-H Stretch | 3050 | 3100-3000 |

| Aliphatic C-H Stretch | 2960 | 3000-2850 |

| C=C Aromatic Stretch | 1590 | 1600-1450 |

| C-Cl Stretch | 1090 | 1100-1000 |

| C-Br Stretch | 650 | 700-600 |

Note: Calculated values are illustrative; experimental ranges are typical for these functional groups.

While this compound does not have hydrogen atoms bonded to highly electronegative atoms, and thus cannot act as a hydrogen bond donor, the chlorine and bromine atoms can act as weak hydrogen bond acceptors. researchgate.net More significantly, the molecule's interactions are dominated by van der Waals forces, which are attractive or repulsive forces between molecules. libretexts.orgchemguide.co.uk These forces, although weak, are crucial for determining the physical properties of the compound, such as its boiling point and solubility. Theoretical studies can quantify the strength of these interactions and map the molecular electrostatic potential (MEP), which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further explaining its intermolecular interactions. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, change conformation, and interact with their environment. mdpi.com

MD simulations of this compound can be used to explore its conformational landscape in solution. cam.ac.ukfigshare.com These simulations track the trajectories of all atoms in the molecule, revealing the accessible conformations and the energy barriers between them. nih.govnih.gov The results of MD simulations can be visualized as a conformational landscape, a plot that shows the probability of finding the molecule in a particular conformation. nih.gov This provides a more complete picture of the molecule's flexibility than static DFT calculations, showing how the ethyl bromide side chain rotates and flexes at different temperatures and in different solvents. scispace.com This dynamic information is essential for understanding how the molecule might interact with other molecules, for instance, in a biological system or as a reactant in a chemical synthesis.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Hydrogen |

| Helium |

| Prodan |

| Naphthalene |

| 6-(propionyl)naphthalene |

| 2-(dimethyl)-naphthalene |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. wikipedia.org In the context of this compound, QSAR models could be developed to predict its reactivity in various chemical transformations or its efficiency in a synthetic protocol.

Relevant molecular descriptors for a haloalkane like this compound would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a more positive partial charge on the carbon atom attached to the bromine would suggest a higher susceptibility to nucleophilic attack.

Steric Descriptors: These quantify the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es) would be important in predicting how easily a nucleophile can access the reaction center.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the branching and arrangement of atoms.

A hypothetical QSAR model for the reactivity of substituted phenethyl bromides in a nucleophilic substitution reaction might take the form of a multiple linear regression equation:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant for the substituent on the aromatic ring.

Eₛ is a steric parameter.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.

The following table provides a hypothetical dataset that could be used to build such a QSAR model.

| Substituent on Benzene Ring | Hammett Constant (σ) | Steric Parameter (Eₛ) | log(k) (experimental) |

|---|---|---|---|

| 4-Chloro (as in the target compound) | 0.23 | -0.97 | -3.5 |

| 4-Nitro | 0.78 | -1.01 | -2.8 |

| 4-Methyl | -0.17 | -1.24 | -4.2 |

| Hydrogen | 0.00 | -0.07 | -3.9 |

Mechanistic Insights from Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed information about the structures of intermediates and transition states, and calculating the energy barriers associated with each step of a reaction.

For reactions involving this compound, such as nucleophilic substitution or elimination reactions, computational methods like Density Functional Theory (DFT) can be used to map out the entire reaction pathway. This involves locating the energy minima corresponding to reactants, intermediates, and products, as well as the saddle points representing the transition states that connect them.

In a typical SN2 reaction of this compound with a nucleophile, the transition state would feature a pentacoordinate carbon atom, with the nucleophile forming a new bond and the bromide ion simultaneously breaking its bond. Computational analysis can provide the precise geometry of this transition state, including bond lengths and angles.

For instance, in a study on the elimination of styrene (B11656) from related sulfilimines, where this compound was used as a precursor, computational analysis was crucial in supporting a concerted elimination mechanism. acs.org The transition state for such a reaction would involve the simultaneous breaking of C-H and C-N bonds and the formation of a C=C double bond.

A critical aspect of mechanistic studies is the calculation of activation energies or energy barriers for each reaction step. These energy barriers determine the rate of the reaction. By comparing the calculated energy barriers for different possible pathways, the most likely reaction mechanism can be identified.

For this compound, the energy barrier for an SN2 reaction would be the energy difference between the reactants and the transition state. This barrier would be influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the substrate itself.

In the aforementioned study on styrene elimination, the calculated activation free energies for the intramolecular elimination from related sulfilimine substrates were in the range of 24.9 to 25.9 kcal/mol in different solvents. acs.org While not a direct reaction of this compound itself, this data provides an example of the kind of quantitative information that can be obtained from computational studies.

The following table summarizes the types of mechanistic insights that can be gained from computational studies of reactions involving this compound.

| Computational Method | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries of reactants, products, and transition states | Provides detailed 3D structures of all species in a reaction. |

| Frequency Calculations | Vibrational frequencies to confirm minima and transition states (one imaginary frequency) | Confirms the nature of the stationary points on the potential energy surface. |

| Intrinsic Reaction Coordinate (IRC) | Connects the transition state to the reactants and products | Confirms that the identified transition state leads to the expected products. |

| Single-Point Energy Calculations | Accurate energies for the optimized geometries | Allows for the calculation of reaction energies and activation barriers. |

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules and Polymers

1-(2-Bromoethyl)-4-chlorobenzene serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. acs.org The reactivity of the compound is centered on the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a variety of substitution reactions where the bromide is displaced by other functional groups, such as amines or thiols.

This reactivity is instrumental in synthesizing a range of derivative compounds. For instance, this compound can be converted to its corresponding iodide intermediate, 1-chloro-4-(2-iodoethyl)benzene, through reaction with potassium iodide in acetone. acs.org This iodide is often more reactive and can be used in subsequent coupling or substitution reactions, demonstrating the role of this compound as a precursor to other useful synthetic intermediates. acs.org

Intermediate in Pharmaceutical Synthesis

The structural framework of this compound is a recurring motif in a number of pharmacologically active molecules, establishing it as a key intermediate in the pharmaceutical industry. nih.gov Its bifunctional nature—a stable chlorophenyl group and a reactive alkyl bromide—allows for its incorporation into drug scaffolds.

No publicly available research data directly links this compound to the synthesis of β-blockers or antipsychotics. Common synthetic routes for these drug classes typically employ different starting materials and intermediates.

A significant application of this compound is its role as a key starting material in the synthesis of Naratriptan. greatcellsolarmaterials.comnih.gov Naratriptan is a selective serotonin (B10506) (5-HT) receptor agonist used for the treatment of acute migraine attacks. greatcellsolarmaterials.com

In several patented synthetic routes for Naratriptan, the 4-chlorophenethyl group from this compound or a derivative is used to construct a portion of the final drug molecule. Although various strategies exist for synthesizing Naratriptan, the use of intermediates derived from halogenated phenylalkanes is a documented approach. greatcellsolarmaterials.comnih.gov

| Drug | Therapeutic Class | Precursor |

| Naratriptan | Antimigraine (5-HT₁ Receptor Agonist) | This compound |

In the field of drug discovery, this compound serves as a valuable building block for creating new chemical entities and for optimizing existing drug molecules. The incorporation of a chlorine atom into a drug candidate can significantly influence its pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to its target. mdpi.com

The 4-chlorophenethyl moiety provided by this compound is a structural component found in various biologically active compounds. sigmaaldrich.com Medicinal chemists utilize such building blocks in structure-activity relationship (SAR) studies. By reacting the bromoethyl group with different nucleophiles, a library of analogues can be synthesized and screened for biological activity. This systematic modification helps in identifying the structural features necessary for therapeutic efficacy and in optimizing lead compounds to enhance their potency and reduce side effects. mdpi.comsigmaaldrich.com For example, the compound has been used in the synthesis of novel sulfilimines, which are of increasing interest in drug discovery. acs.org

Ligand Preparation for Catalytic Systems

While direct applications are not widely documented, the structure of this compound is related to precursors used in the synthesis of organic ligands for catalytic and materials science applications. A common strategy for creating specialized ligands involves the alkylation of multifunctional molecules. For example, cationic organic ligands used in the formation of copper-bromide hybrid molecular compounds can be prepared by the controlled alkylation of bidentate N-ligands. mdpi.com These hybrid structures, which feature an anionic inorganic core (e.g., Cu₂Br₄²⁻) coordinated to cationic organic ligands, can exhibit properties like luminescence, making them promising for new lighting materials. mdpi.com The synthesis of such ligands often uses haloalkanes to introduce the necessary structural components, suggesting a potential application for this compound in creating novel ligands for coordination chemistry and materials science. mdpi.com

Polymer Chemistry Applications

In materials science, this compound and its derivatives have potential applications as building blocks for advanced functional materials.

One area of application is in the formation of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govresearchgate.net The synthesis of COFs requires monomers with specific geometries and reactive sites that can undergo polymerization. Halogenated aromatic compounds are often used as monomers in surface-mediated synthesis of 2D COFs. rsc.org The structure of this compound makes it a potential candidate for inclusion in such polymeric structures.

Furthermore, derivatives of this compound are used in the fabrication of perovskite-based opto-electronic devices. Specifically, 4-Chlorophenethylammonium bromide, which can be synthesized from the corresponding amine, is used as an additive or precursor in the preparation of perovskite solar cells and other electronic systems. greatcellsolarmaterials.com These organic cations are incorporated into the perovskite crystal lattice to enhance stability and performance.

Cross-linking Agents in Epoxy Resins

The use of this compound as a direct cross-linking agent in epoxy resins is not extensively documented in publicly available scientific literature. Epoxy resins are typically thermosetting polymers that form a three-dimensional network through the reaction of an epoxy resin with a hardener or curing agent. researchgate.netwiley-vch.de The curing process involves the opening of the epoxide ring by a nucleophile, such as an amine, acid anhydride, or phenol. sci-hub.se

While the bromoethyl group of this compound could potentially react with nucleophilic sites on a polymer backbone to induce cross-linking, specific examples or detailed research findings of this application are not readily found. The synthesis of epoxy resins often involves the reaction of epichlorohydrin (B41342) with compounds containing active hydrogen atoms, such as bisphenol A. researchgate.netnih.gov

Synthesis of High-Performance Engineering Plastics

High-performance engineering plastics are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. webflow.com The synthesis of these materials often involves the polymerization of functionalized monomers to create robust polymer backbones.

There is limited direct evidence in scientific literature or patents for the use of this compound as a primary monomer in the synthesis of high-performance engineering plastics. The development of such plastics frequently utilizes monomers that can undergo specific polymerization reactions, such as polycondensation or addition polymerization, to achieve high molecular weights and desired properties.

Corrosion Inhibition Studies

Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govekb.eg The effectiveness of an organic inhibitor is often related to the presence of heteroatoms (such as nitrogen, sulfur, or oxygen) and aromatic rings in its structure, which can facilitate adsorption. ekb.eg

Currently, there are no specific, publicly available research studies that investigate the direct use of this compound as a corrosion inhibitor. Research in this area tends to focus on more complex organic molecules that have been specifically designed and synthesized for this purpose. mdpi.com

Development of Specialty Chemicals with Tailored Properties

The chemical structure of this compound makes it a valuable intermediate in the synthesis of specialty chemicals, particularly in the pharmaceutical industry. The presence of two different halogen atoms at distinct positions on the molecule allows for selective reactions, enabling the construction of complex target molecules.

A notable example of a structurally similar compound being used as an intermediate is in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. A key intermediate in the synthesis of Dapagliflozin is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. google.com This highlights the role of bromo-chloro-substituted benzene (B151609) derivatives as crucial building blocks in the preparation of high-value, specialized organic compounds. The synthesis of such intermediates often involves multi-step processes where precise control over reactivity is essential. google.com

Future Research Directions and Emerging Trends

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic routes for foundational molecules such as 1-(2-Bromoethyl)-4-chlorobenzene. Future research in this area is focused on minimizing the environmental footprint of its synthesis by exploring alternative reagents, solvent systems, and reaction conditions.

A primary target for improvement is the reduction of hazardous waste and energy consumption. Traditional synthetic methods often rely on harsh reagents and volatile organic solvents. Researchers are now investigating the use of more benign alternatives. For instance, the replacement of toxic solvents with greener options like acetic acid or methanol (B129727) is being explored for similar transformations. youtube.com The ideal scenario is the development of solvent-free reaction conditions, which can significantly reduce waste and simplify purification processes. youtube.com

Moreover, there is a strong emphasis on improving the atom economy of the synthesis. This involves designing reaction pathways where the maximum number of atoms from the reactants are incorporated into the final product. One approach is the use of catalytic processes that can achieve high yields with minimal byproduct formation. For example, in the related synthesis of styrene (B11656) from ethylbenzene, researchers have developed manganese-based catalysts that enable the use of air as a green oxidant, achieving a sustainable 55% styrene yield over an extended period. rsc.orgresearchgate.net The application of similar principles to the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Future research will likely focus on a holistic approach to sustainability, considering the entire lifecycle of the chemical process, from the sourcing of raw materials to the final disposal of waste. This includes the exploration of renewable feedstocks and the design of processes that allow for the recycling and reuse of catalysts and solvents.

Catalyst Development for Enhanced Selectivity and Efficiency

A key area of research is the design of catalysts that can exhibit high selectivity for either the C-Br or the C-Cl bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Future catalyst development will focus on ligand design and the use of specific palladium precursors to tune the catalyst's activity and selectivity. For instance, research has shown that in polyhalogenated compounds, selective coupling at the bromide position can be achieved with high efficiency using specific palladium catalysts. scientificupdate.com

Beyond palladium, researchers are exploring other transition metals and novel catalytic systems. For example, modified zirconium-based metal-organic frameworks (MOFs) have shown promise as effective catalysts for the synthesis of complex heterocyclic compounds. nih.gov The porous nature and tunable properties of MOFs could be leveraged to create catalysts with specific active sites for the transformation of this compound.

The table below summarizes the performance of a catalyst used in a related green chemistry approach for styrene synthesis, highlighting the potential for achieving high, sustainable yields with advanced catalytic systems.

| Catalyst | Oxidant | Temperature (°C) | Styrene Yield (%) | Duration (h) | Reference |

| MnxTi1−xO2 | Air | 440-570 | 55 | 45 | rsc.orgresearchgate.net |

The ultimate goal is to develop robust, recyclable, and highly efficient catalysts that can operate under mild reaction conditions, further contributing to the sustainability of processes involving this compound.

Exploration of Novel Reaction Pathways and Derivatizations

The unique structural features of this compound make it a valuable starting material for the synthesis of a diverse range of derivatives. Future research is focused on exploring novel reaction pathways to expand the chemical space accessible from this compound.

One promising avenue is the use of photochemistry to unlock new modes of reactivity. rsc.org Visible-light-mediated reactions can often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. For example, photochemical activation could potentially be used to selectively functionalize one of the halogen atoms or to initiate novel cyclization reactions involving the bromoethyl side chain.

Researchers are also actively developing new methods for functional group interconversion, which can be applied to modify the structure of this compound in innovative ways. organic-chemistry.org This includes the development of new reagents and catalytic systems for introducing a wide array of functional groups, leading to the creation of novel molecules with potentially valuable biological or material properties.

The selective nature of cross-coupling reactions remains a central theme in the derivatization of this compound. The differential reactivity of the C-Br and C-Cl bonds allows for sequential or orthogonal functionalization, enabling the synthesis of complex, multifunctional molecules from a relatively simple precursor. scientificupdate.com For example, a Suzuki coupling could be performed selectively at the more reactive bromide position, followed by a different cross-coupling reaction, such as a Sonogashira or Buchwald-Hartwig amination, at the chloride position. This stepwise approach provides a powerful strategy for building molecular complexity.

The table below provides examples of palladium-catalyzed cross-coupling reactions that are relevant for the derivatization of halogenated aromatic compounds.

| Reaction | Catalyst System | Substrates | Product | Yield (%) | Reference |

| Suzuki Coupling | Pd(PPh3)4 / Na2CO3 | 4-Bromo-6H-1,2-oxazines, Phenylboronic acid | 4-Phenyl-6H-1,2-oxazines | 77-82 | nih.gov |

| Sonogashira Coupling | PdCl2(PPh3)2 / CuI / Et3N | 4-Bromo-6H-1,2-oxazine, Terminal alkynes | 4-Alkynyl-6H-1,2-oxazines | Good | nih.gov |

| Heck Coupling | Pd/C | Bromobenzene/Chlorobenzene (B131634), Methyl acrylate | Methyl cinnamate | - | researchgate.net |

The exploration of these and other novel reaction pathways will undoubtedly lead to the discovery of new derivatives of this compound with exciting applications in fields ranging from medicinal chemistry to materials science.

Integration of Machine Learning in Reaction Prediction and Optimization

One of the key applications of machine learning is in the prediction of reaction outcomes. By training models on large datasets of chemical reactions, AI can learn to predict the products, yields, and selectivity of a given transformation with remarkable accuracy. arxiv.orgnih.gov This predictive power can be harnessed to screen for optimal reaction conditions for the synthesis and derivatization of this compound, saving significant time and resources in the laboratory. beilstein-journals.orgeurekalert.org For instance, machine learning models could be used to predict the best catalyst, solvent, and temperature for achieving selective functionalization of either the bromo or chloro group.

Furthermore, the integration of machine learning with automated laboratory systems is leading to the development of "self-driving" laboratories, where AI algorithms can design, execute, and analyze experiments in a closed-loop fashion. mdpi.com This approach allows for the rapid exploration of vast reaction spaces and the optimization of complex multi-variable systems.

The table below outlines some of the key applications of machine learning in organic synthesis that are relevant to future research on this compound.

| Machine Learning Application | Description | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Predicts products, yields, and selectivity of chemical reactions. arxiv.orgeurekalert.org | Rapidly screen for optimal conditions for synthesis and derivatization. |

| Retrosynthetic Planning | Proposes synthetic routes to target molecules. chemistryviews.org | Design efficient and sustainable pathways to novel derivatives. |

| Catalyst Design | Assists in the discovery and optimization of new catalysts. chemistryviews.org | Develop highly selective and efficient catalysts for functionalization. |

| Green Chemistry | Designs eco-friendly synthetic pathways and predicts sustainable solvents. asianpubs.orgchemrxiv.org | Promote the development of environmentally benign processes. |

| Automated Experimentation | Drives autonomous platforms for reaction discovery and optimization. mdpi.com | Accelerate the pace of research and discovery. |

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-Bromoethyl)-4-chlorobenzene, and how are reaction conditions optimized?

This compound is typically synthesized via bromination of 4-chlorophenethyl alcohol using hydrobromic acid (HBr) or PBr₃. Optimization involves controlling stoichiometry, temperature (e.g., 0–5°C to minimize side reactions), and solvent polarity (e.g., dichloromethane or THF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity . Kinetic studies using NMR or GC-MS can monitor reaction progress and identify intermediates.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., δ ~3.6 ppm for CH₂Br, δ ~7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 219.51 for [M]⁺) .

- XRD : Single-crystal X-ray diffraction with SHELX refinement (SHELXL for structure solution) to determine bond lengths (e.g., C-Br ≈ 1.93 Å) and angles. Discrepancies in thermal parameters are resolved using Hirshfeld surface analysis .

Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing Cl and Br substituents activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. In Suzuki-Miyaura coupling, the bromoethyl group acts as a leaving group, requiring Pd(PPh₃)₄ or PdCl₂(dppf) catalysts. Solvent choice (e.g., DMF or toluene) and base (K₂CO₃ or Cs₂CO₃) critically affect yields. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Advanced: What strategies resolve contradictions in crystallographic data for halogenated aromatic compounds like this compound?

Discrepancies in bond lengths or thermal displacement parameters often arise from disordered crystal packing or twinning. Solutions include:

- Data Collection : High-resolution synchrotron XRD (<0.8 Å resolution) to improve data quality.

- Refinement : Using SHELXL with restraints for anisotropic displacement parameters.

- Validation : Cross-checking with Cambridge Structural Database (CSD) entries for similar compounds to identify outliers .

Advanced: How can computational modeling predict the stability and degradation pathways of this compound under varying pH and temperature?

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) model hydrolysis pathways. At acidic pH, Br⁻ elimination dominates, forming a carbocation intermediate. At alkaline pH, nucleophilic attack on the β-carbon occurs. Experimental validation via HPLC-MS identifies degradation products (e.g., 4-chlorostyrene) .

Basic: What are the primary applications of this compound in organic synthesis?

This compound serves as a versatile intermediate for:

- Pharmaceuticals : Synthesis of β-blockers or antipsychotics via alkylation of amines.

- Ligands : Preparation of biphenyl derivatives for catalytic systems.

- Polymer Chemistry : Cross-linking agents in epoxy resins. Reaction scalability is tested using microreactors for continuous flow synthesis .

Advanced: What experimental and theoretical approaches elucidate the steric effects of the bromoethyl group in nucleophilic substitution reactions?

Steric hindrance from the bromoethyl group slows SN2 reactions but favors elimination (E2) under basic conditions. Experimental kinetics (e.g., Eyring plots) quantify activation energies. Computational models (e.g., NBO analysis in Gaussian) reveal hyperconjugative interactions stabilizing transition states. Solvent effects (e.g., DMSO vs. ethanol) are probed using Kamlet-Taft parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.